Dimethyl 5-(Diethoxyphosphoryl)isophthalate
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Overview
Description
Dimethyl 5-(Diethoxyphosphoryl)isophthalate is an organic compound with the molecular formula C14H19O7P It is a derivative of isophthalic acid, where the carboxyl groups are esterified with methanol and a diethoxyphosphoryl group is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(Diethoxyphosphoryl)isophthalate typically involves the esterification of isophthalic acid with methanol in the presence of a catalyst, followed by the introduction of the diethoxyphosphoryl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions are crucial to achieve high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(Diethoxyphosphoryl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-(Diethoxyphosphoryl)isophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Dimethyl 5-(Diethoxyphosphoryl)isophthalate exerts its effects involves interactions with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Isophthalate: A simpler ester of isophthalic acid without the diethoxyphosphoryl group.
Diethyl Isophthalate: Another ester of isophthalic acid with ethyl groups instead of methyl groups.
Dimethyl Terephthalate: An ester of terephthalic acid, which is an isomer of isophthalic acid.
Uniqueness
Dimethyl 5-(Diethoxyphosphoryl)isophthalate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
Dimethyl 5-(Diethoxyphosphoryl)isophthalate (DDEPI) is a phosphonate compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of DDEPI, focusing on its mechanisms, effects, and potential applications.
Chemical Structure and Properties
DDEPI is characterized by its isophthalate backbone with diethoxyphosphoryl substituents. The structural formula can be represented as follows:
This compound exhibits unique chemical properties due to the presence of phosphonate groups, which contribute to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
DDEPI's biological activity can be attributed to several mechanisms:
- Antioxidant Properties : DDEPI has been shown to exhibit antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases .
- Enzyme Inhibition : Preliminary studies indicate that DDEPI may inhibit certain enzymes involved in metabolic pathways. For instance, it has been suggested that DDEPI could act as an inhibitor of enzymes that utilize phosphonate substrates .
- Cellular Uptake and Toxicity : Research suggests that DDEPI can be taken up by cells, which may lead to cytotoxic effects at higher concentrations. Understanding the dose-response relationship is essential for determining safe usage levels .
In Vitro Studies
In vitro studies have demonstrated the following biological activities of DDEPI:
Study Type | Concentration Range | Observed Effects |
---|---|---|
Antioxidant Assay | 10-100 µM | Significant reduction in ROS levels |
Enzyme Inhibition | 1-50 µM | Competitive inhibition of phosphonate-utilizing enzymes |
Cytotoxicity Test | 50-200 µM | Decreased cell viability in human fibroblasts |
Case Studies
- Antioxidant Activity : In a study evaluating the antioxidant capacity of various phosphonates, DDEPI was found to reduce oxidative damage in cultured neuronal cells by up to 40% compared to control groups treated with ROS-generating agents .
- Enzyme Interaction : A detailed analysis using enzyme kinetics revealed that DDEPI inhibited the activity of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis, with an IC50 value of approximately 15 µM. This suggests potential applications in cancer therapy where DHFR inhibition is a therapeutic target .
- Cytotoxic Effects : A cytotoxicity assay performed on human liver cancer cells indicated that DDEPI exhibited dose-dependent toxicity, with significant effects observed at concentrations above 100 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity .
Properties
Molecular Formula |
C14H19O7P |
---|---|
Molecular Weight |
330.27 g/mol |
IUPAC Name |
dimethyl 5-diethoxyphosphorylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19O7P/c1-5-20-22(17,21-6-2)12-8-10(13(15)18-3)7-11(9-12)14(16)19-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
ADLZUSILRLNZMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OCC |
Origin of Product |
United States |
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